molecular formula C8H18F2N2O5S2 B1436371 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide CAS No. 1235234-47-5

1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide

Cat. No.: B1436371
CAS No.: 1235234-47-5
M. Wt: 324.4 g/mol
InChI Key: HBTKRUXLKWRXSK-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide is an ionic liquid that has garnered significant interest due to its unique properties. This compound is known for its high thermal stability, low volatility, and excellent electrochemical stability, making it a promising candidate for various applications, particularly in the field of energy storage and electrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide typically involves the reaction of 1-methylpyrrolidine with 2-methoxyethyl chloride to form 1-(2-methoxyethyl)-1-methylpyrrolidinium chloride. This intermediate is then reacted with lithium bis(fluorosulfonyl)imide to yield the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the purity of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrrolidinium compounds .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide primarily involves its ability to stabilize ions in solution. The bis(fluorosulfonyl)imide anion provides a stable environment for cations, enhancing the overall ionic conductivity and stability of the electrolyte solutions. This stabilization is crucial for its effectiveness in energy storage applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide is unique due to its combination of the methoxyethyl group and the bis(fluorosulfonyl)imide anion. This combination provides a balance of high ionic conductivity, thermal stability, and electrochemical stability, making it particularly suitable for advanced energy storage applications .

Properties

IUPAC Name

bis(fluorosulfonyl)azanide;1-(2-methoxyethyl)-1-methylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO.F2NO4S2/c1-9(7-8-10-2)5-3-4-6-9;1-8(4,5)3-9(2,6)7/h3-8H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBTKRUXLKWRXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18F2N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235234-47-5
Record name 1-(2-Methoxyethyl)-1-methylpyrrolidinium Bis(fluorosulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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